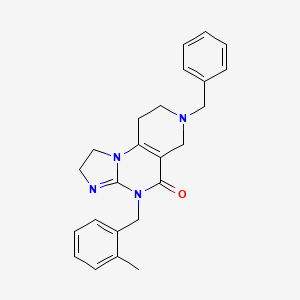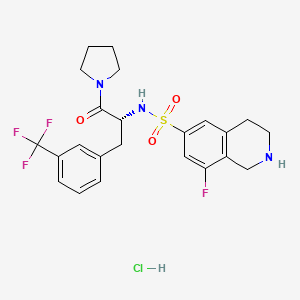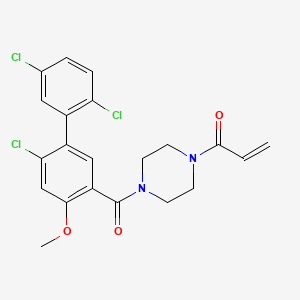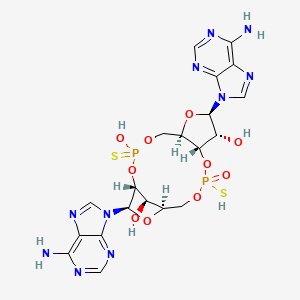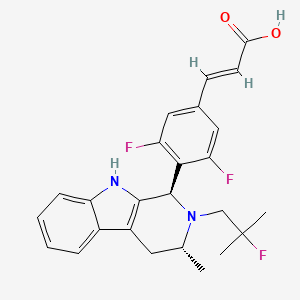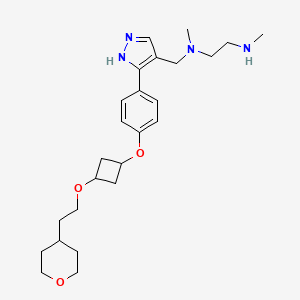
MPP dihydrochloride
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
MPP dihydrochloride is a potent and selective modulator of the estrogen receptor (ER). It primarily targets the estrogen receptor alpha (ERα) . The ERα plays a crucial role in the regulation of gene expression and is involved in the growth and development of various tissues, including the reproductive system .
Mode of Action
This compound acts as a silent antagonist at ERα receptors . It displays over 200-fold selectivity for ERα over ERβ .
Biochemical Pathways
This could include pathways involved in cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability.
Result of Action
This compound has been shown to induce significant apoptosis in endometrial cancer and oLE cell lines . This suggests that it may have potential therapeutic effects in the treatment of certain types of cancer. It also reverses the positive effects of beta-estradiol .
Analyse Biochimique
Biochemical Properties
MPP Dihydrochloride is known to interact with estrogen receptors, specifically ER alpha . It acts as a silent antagonist at ER alpha receptors, displaying over 200-fold selectivity for ER alpha over ER beta . This interaction with ER alpha influences various biochemical reactions within the cell.
Cellular Effects
This compound has significant effects on various types of cells. It has been observed to induce apoptosis in endometrial cancer cells and oLE cell lines . It also reverses the positive effects of beta-estradiol, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with ER alpha. As a silent antagonist, it prevents the activation of ER alpha, thereby influencing various cellular processes . This includes changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Metabolic Pathways
This compound is involved in the estrogen receptor pathway due to its interaction with ER alpha
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with ER alpha
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with ER alpha
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le chlorhydrate de MPP est synthétisé à partir d'un méthyl-pyrazole-triol (MPT), un triol de pyrazole . La synthèse implique la réaction du MPT avec des réactifs appropriés dans des conditions contrôlées pour former le composé souhaité. La solubilité du chlorhydrate de MPP dans le diméthylsulfoxyde est supérieure à 10 millimolaires .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du chlorhydrate de MPP ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche en utilisant des techniques de synthèse organique standard. Le composé est disponible en diverses quantités à des fins de recherche .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de MPP subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier la structure du composé.
Substitution : Les réactions de substitution sont courantes, où des groupes fonctionnels sont remplacés par d'autres.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions impliquant le chlorhydrate de MPP comprennent des agents oxydants, des agents réducteurs et divers solvants comme le diméthylsulfoxyde. Les conditions de ces réactions varient en fonction du résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant le chlorhydrate de MPP dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés substitués .
Applications de la recherche scientifique
Le chlorhydrate de MPP est largement utilisé dans la recherche scientifique en raison de sa modulation sélective des récepteurs aux œstrogènes. Certaines applications clés incluent :
Chimie : Étude des propriétés chimiques et des réactions des modulateurs des récepteurs aux œstrogènes.
Biologie : Étude du rôle des récepteurs aux œstrogènes dans les processus cellulaires et les voies de signalisation.
Médecine : Recherche d'applications thérapeutiques potentielles pour des affections liées à l'activité des récepteurs aux œstrogènes, telles que le cancer du sein et le cancer de l'endomètre
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les récepteurs aux œstrogènes
Mécanisme d'action
Le chlorhydrate de MPP agit comme un antagoniste sélectif du récepteur aux œstrogènes alpha. Il se lie au récepteur avec une forte affinité, bloquant l'activité du récepteur et empêchant les effets des œstrogènes. Ce mécanisme est crucial pour étudier le rôle des récepteurs aux œstrogènes dans divers processus biologiques et maladies .
Applications De Recherche Scientifique
MPP dihydrochloride is widely used in scientific research due to its selective modulation of estrogen receptors. Some key applications include:
Chemistry: Studying the chemical properties and reactions of estrogen receptor modulators.
Biology: Investigating the role of estrogen receptors in cellular processes and signaling pathways.
Medicine: Researching potential therapeutic applications for conditions related to estrogen receptor activity, such as breast cancer and endometrial cancer
Industry: Used in the development of new drugs and therapeutic agents targeting estrogen receptors
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de tilorone : Un autre modulateur des récepteurs aux œstrogènes avec une sélectivité et une puissance différentes.
Sulfate de glucosamine : Utilisé dans des contextes de recherche similaires mais avec des propriétés chimiques distinctes.
Acide cryptochlorogénique : Un composé ayant des applications similaires dans la recherche sur les récepteurs aux œstrogènes.
Unicité
Le chlorhydrate de MPP est unique en raison de sa forte sélectivité pour le récepteur aux œstrogènes alpha et de sa capacité à induire l'apoptose dans des lignées cellulaires cancéreuses spécifiques. Cela en fait un outil précieux pour étudier les fonctions des récepteurs aux œstrogènes et développer des thérapies ciblées .
Propriétés
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDNPWVVRVSJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662768 | |
| Record name | Methylpiperidinopyrazole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911295-24-4 | |
| Record name | Methylpiperidinopyrazole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MPP dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of MPP dihydrochloride?
A1: this compound functions as a selective antagonist for estrogen receptor alpha (ERα) [, , , , , , , , ]. This means it binds to ERα, preventing the natural ligand, 17β-estradiol (E2), from binding and activating the receptor. This blockade disrupts estrogen signaling pathways within the cell.
Q2: What are the downstream effects of this compound binding to ERα?
A2: this compound's antagonism of ERα leads to various downstream effects depending on the cell type and context. These effects include:
- Inhibition of cell proliferation: In ERα-positive endometrial cancer cells (RL95-2), this compound effectively inhibits cell proliferation [, ].
- Reduction in ERα activity and expression: Treatment with this compound has been shown to decrease the phosphorylation of ERα (p-ERα) and the ratio of p-ERα/ERα in RL95-2 cells []. This suggests reduced ERα activity. Additionally, some studies show this compound can downregulate ERα protein expression [].
- Modulation of apoptotic signaling: this compound can influence apoptotic pathways. For example, it can partially block the neuroprotective effects of E2 against microglia-induced neuronal injury []. In another study, it reversed E2's downregulation of Bax and caspase 3, suggesting an involvement in the mitochondrial apoptotic pathway [].
- Alteration of gene expression: this compound can impact the expression of ERα target genes. For instance, it enhances the anti-proliferative effects of altersolanol B, a compound that downregulates ERα target genes like cathepsin D and pS2 [].
Q3: Are there any studies investigating the potential use of this compound in treating specific diseases?
A3: While this compound is primarily used as a research tool to study ERα signaling, some studies suggest potential therapeutic applications:
- Endometrial cancer: The inhibitory effect of this compound on ERα-positive endometrial cancer cell proliferation suggests it could be investigated further as a potential therapeutic agent for this cancer type [, ].
- Benign Prostatic Hyperplasia (BPH): A study in rats indicated that this compound could potentially improve BPH in an obesity-induced model by reducing prostate weight, urinary frequency, and the expression of inflammatory cytokines [].
- Neuroprotection: While this compound itself might not be directly neuroprotective, understanding its interaction with E2 in the context of neuronal injury, particularly in conditions like spinal cord injury, could offer valuable insights for developing targeted therapies [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


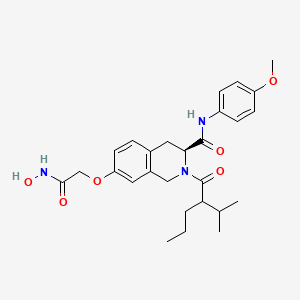
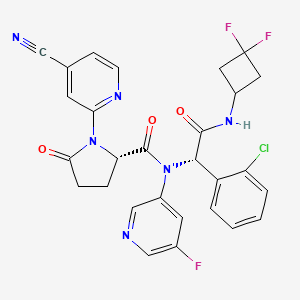

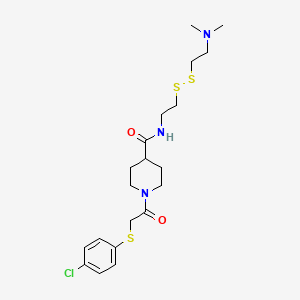

![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B560157.png)
